4-Amino-4-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-phenylbutanenitrile is an organic compound with the molecular formula C10H12N2. It is a nitrile derivative that features both an amino group and a phenyl group attached to a butanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-phenylbutanenitrile typically involves the reaction of benzyl cyanide with ammonia under specific conditions. One common method includes the use of concentrated sulfuric acid and nitric acid to facilitate the reaction, followed by crystallization and filtration to obtain the desired product . Another approach involves the use of skeletal nickel as a catalyst in a pressure reactor, with ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: 2-(3-oxoindolin-2-ylidene)acetonitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4-phenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-4-phenylbutanenitrile involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanenitrile: Lacks the amino group, making it less reactive in certain biochemical pathways.
4-Amino-4-phenylbutanoic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and applications.
Uniqueness
4-Amino-4-phenylbutanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-amino-4-phenylbutanenitrile |
InChI |
InChI=1S/C10H12N2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7,12H2 |
InChI Key |
SGYDDVGRZURMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.